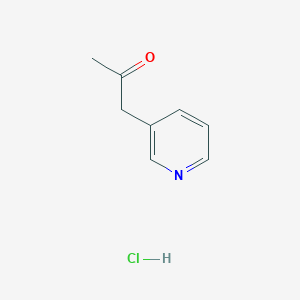
1-(吡啶-3-基)丙酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-yl)propan-2-one hydrochloride, commonly referred to as P3OH, is a versatile compound that can be used in a variety of scientific research applications. It is a cyclic ketone and a derivative of propan-2-one, the simplest of the ketones. P3OH has been found to possess a range of biochemical and physiological effects, making it an ideal compound for further research and study.
科学研究应用
合成和药理应用
- α_1受体拮抗剂的合成:1-(吡啶-3-基)丙酮盐酸盐在合成具有α1受体拮抗活性的衍生物中被使用。这些化合物在这一领域显示出强大的活性,表明其在药理剂开发中的重要性(Hon, 2013)。
在DNA相互作用研究中的应用
- 电化学检测DNA相互作用:该化合物参与与DNA相互作用的研究。其在差分脉冲伏安法中的应用突显了其在理解以DNA为靶点的药物和候选药物中的重要性(Istanbullu et al., 2017)。
在抗菌活性中的作用
- 衍生物的抗菌活性:已合成1-(吡啶-3-基)丙酮盐酸盐衍生物并评估其抗菌性能。许多这些化合物表现出强大的抗菌和抗真菌活性,表明其在新型抗菌剂开发中的实用性(Chate et al., 2013)。
分析和光谱研究
- 衍生物的光谱鉴定:该化合物用于光谱研究,用于鉴定和表征新型衍生物,展示了其在分析化学中的作用(Nycz et al., 2016)。
新化合物的合成
- 新合成应用:它作为各种新型化合物的前体,展示了其在化学合成中的多功能性(Kuznetsov et al., 2010)。
在络合研究中的用途
- 与镉(II)的络合:该化合物用于研究络合反应,特别是与镉(II)等金属的络合,表明其在无机化学和材料科学中的相关性(Hakimi et al., 2013)。
安全和危害
作用机制
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the system . More research is needed to fully understand the interaction between the compound and its targets.
Biochemical Pathways
The compound is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions .
Pharmacokinetics
The compound is known to be soluble in most organic solvents, such as ethanol, ether, and dimethylformamide , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-one hydrochloride. The compound is a combustible substance and should be stored in a cool, well-ventilated place, away from fire and high temperatures . During handling, appropriate protective equipment should be worn to avoid skin and eye contact and inhalation of vapors .
生化分析
Biochemical Properties
1-(Pyridin-3-yl)propan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antimicrobial bioactive compound extracted from Lactarius vellereus fermenting liquor . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity.
Cellular Effects
1-(Pyridin-3-yl)propan-2-one hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt cellular processes in microorganisms, leading to their inhibition or death .
Molecular Mechanism
The molecular mechanism of 1-(Pyridin-3-yl)propan-2-one hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, its antimicrobial activity may be due to its ability to bind to and inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-3-yl)propan-2-one hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)propan-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs .
Metabolic Pathways
1-(Pyridin-3-yl)propan-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in antimicrobial activity suggests that it may disrupt key metabolic pathways in microorganisms, leading to their inhibition .
Transport and Distribution
Within cells and tissues, 1-(Pyridin-3-yl)propan-2-one hydrochloride is transported and distributed through interactions with transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(Pyridin-3-yl)propan-2-one hydrochloride is crucial for its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell, where it can exert its effects more efficiently .
属性
IUPAC Name |
1-pyridin-3-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)5-8-3-2-4-9-6-8;/h2-4,6H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCBHJHQYPNYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624110 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69966-56-9 |
Source


|
| Record name | 1-(Pyridin-3-yl)propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














